

A Comprehensive Technical Guide to 3-Chloromethyl-5-iodo-pyridine hydrochloride

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Compound of Interest

Compound Name: *3-Chloromethyl-5-iodo-pyridine
hydrochloride*

Cat. No.: *B1290991*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **3-Chloromethyl-5-iodo-pyridine hydrochloride**, a key intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. This document outlines its chemical and physical properties, a representative synthetic protocol, and its potential applications in drug discovery.

Core Chemical and Physical Data

3-Chloromethyl-5-iodo-pyridine hydrochloride is a substituted pyridine derivative. The presence of chloro, iodo, and chloromethyl groups makes it a versatile building block for introducing the pyridine scaffold into larger, more complex molecules. A summary of its key quantitative data is presented below.

Property	Value	Source
Molecular Weight	289.93 g/mol	[1]
Molecular Formula	C6H6ClI2N	[1]
CAS Number	879326-79-1	[1]
MDL Number	MFCD08457776	[1]
SMILES	Cl.Cc1cc(I)cnc1	
InChI Key	Not available	

Synthetic Methodology

The synthesis of chloromethylpyridine hydrochlorides, such as **3-Chloromethyl-5-iodo-pyridine hydrochloride**, typically involves the chlorination of the corresponding pyridyl carbinol. The following is a representative experimental protocol for the synthesis of a chloromethylpyridine hydrochloride, which can be adapted for the specific synthesis of **3-Chloromethyl-5-iodo-pyridine hydrochloride**.

Representative Synthesis of a Chloromethylpyridine Hydrochloride

This process describes the conversion of a pyridyl carbinol to its corresponding chloromethylpyridine hydrochloride using thionyl chloride.

Materials:

- Pyridyl carbinol (e.g., 3-iodo-5-(hydroxymethyl)pyridine)
- Thionyl chloride (SOCl₂)
- Inert organic solvent (e.g., toluene)

Procedure:

- A solution of the pyridyl carbinol in an inert solvent like toluene is prepared and placed in an addition funnel.

- Thionyl chloride, in a slight molar excess (e.g., 1.1 to 1.3 equivalents), is charged into a reaction flask containing the inert solvent.
- The reaction flask is maintained at a controlled temperature, typically between 23-35°C, with stirring.
- The solution of the pyridyl carbinol is added slowly to the thionyl chloride solution.
- After the addition is complete, the reaction mixture is stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
- The product, **3-Chloromethyl-5-iodo-pyridine hydrochloride**, precipitates from the reaction mixture.
- The precipitation can be assisted by applying a vacuum or by a nitrogen purge.
- The solid product is then collected by filtration, washed with the inert solvent, and dried.

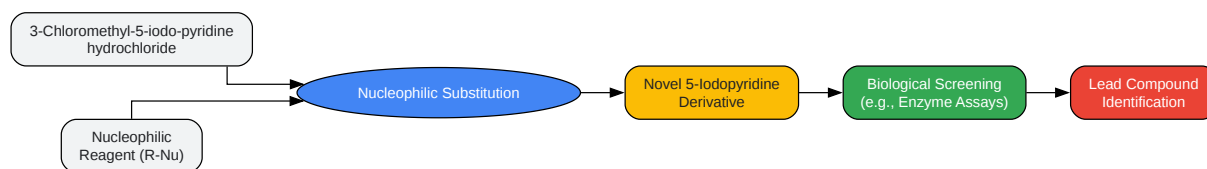
This method is advantageous as it often results in high yield and purity of the final product.

Role in Drug Discovery and Development

Halogenated heterocyclic compounds are of significant interest in medicinal chemistry due to their prevalence in a wide range of FDA-approved drugs. The chlorine and iodine atoms in **3-Chloromethyl-5-iodo-pyridine hydrochloride** can influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to target proteins.

The chloromethyl group is a reactive handle that allows for the facile introduction of the 5-iodopyridine moiety into a lead compound through nucleophilic substitution reactions. This makes **3-Chloromethyl-5-iodo-pyridine hydrochloride** a valuable intermediate for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

The following diagram illustrates the logical workflow of utilizing **3-Chloromethyl-5-iodo-pyridine hydrochloride** as a building block in the synthesis of potential drug candidates.



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*Role of **3-Chloromethyl-5-iodo-pyridine hydrochloride** in drug discovery.*

Safety and Handling

As with all chlorinated organic compounds, **3-Chloromethyl-5-iodo-pyridine hydrochloride** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Chloromethyl-5-iodo-pyridine hydrochloride is a valuable and versatile chemical intermediate for the pharmaceutical and agrochemical industries. Its unique combination of reactive functional groups provides a convenient starting point for the synthesis of a wide array of complex molecules with potential biological activity. The synthetic methods for its preparation are well-established, allowing for its efficient production in high purity. As research into novel therapeutics continues, the demand for such specialized building blocks is expected to grow.

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References

- 1. 879326-79-1|3-(Chloromethyl)-5-iodopyridine hydrochloride|BLD Pharm [bldpharm.com]

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